3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Catalog No.
S982291
CAS No.
1094769-82-0
M.F
C8H9F2N3O2
M. Wt
217.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-[4-(difluoromethoxy)phenyl]urea

CAS Number

1094769-82-0

Product Name

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]urea

Molecular Formula

C8H9F2N3O2

Molecular Weight

217.17 g/mol

InChI

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14)

InChI Key

BQYFMQUDGGMVPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)F

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a substituted phenylurea specifically designed for use as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. [1] The core structure combines a reactive primary amine, a urea linker, and a 4-(difluoromethoxy)phenyl group. This terminal group acts as a crucial bioisostere for methoxy or hydroxyl moieties, often introduced to enhance metabolic stability and modulate binding affinity in the final active pharmaceutical ingredient (API). Its primary procurement value lies in its role as a well-documented, high-purity building block for accelerating medicinal chemistry and drug discovery workflows. [1]

In kinase inhibitor synthesis, seemingly minor modifications to a precursor can drastically alter the final compound's performance. Substituting 3-Amino-1-[4-(difluoromethoxy)phenyl]urea with a more common or less expensive analog, such as the 4-methoxy equivalent, is not a viable shortcut. Such a change directly impacts the potency of the resulting inhibitor by altering key hydrogen bonding interactions and lipophilicity within the kinase's active site. [1] This necessitates re-validation of the entire synthetic route and leads to a final compound with a different, and demonstrably weaker, biological activity profile. Procuring this specific difluoromethoxy precursor is therefore critical for researchers aiming to replicate or build upon established high-potency p38 inhibitor scaffolds without introducing performance-altering variables. [1]

Precursor Selection Directly Determines Final Inhibitor Potency: A 5-Fold Increase with the Difluoromethoxy Moiety

Evidence from a comprehensive patent demonstrates that the choice of the phenylurea precursor directly dictates the potency of the final p38α kinase inhibitor. When this compound (Example 10) is used to synthesize its downstream target, N-(4-((3-amino-1-(4-(difluoromethoxy)phenyl)ureido)methyl)pyridin-2-yl)-2-cyclopropylacetamide (Example 11), the resulting inhibitor exhibits a pIC50 of 7.9. In a direct comparison within the same experimental series, the final inhibitor synthesized from the corresponding 4-methoxy precursor (Example 12) achieved a pIC50 of only 7.2. [1]

Evidence Dimensionp38α Kinase Inhibitory Potency (pIC50) of Final Compound
Target Compound Data7.9 (for final compound derived from this precursor)
Comparator Or Baseline4-Methoxy Precursor Analog: 7.2 (for final compound derived from the methoxy precursor)
Quantified Difference~5-fold higher potency (calculated from 0.7 log unit difference)
ConditionsIn vitro p38α MAP kinase enzyme assay, as described in the patent.

This provides quantifiable proof that procuring the difluoromethoxy-substituted precursor is essential for achieving top-tier potency in this specific class of p38α inhibitors.

Precursor Suitability: A Validated Building Block for High-Potency p38 Inhibitor Scaffolds

This compound is not a theoretical molecule but a documented intermediate (Example 10) used in the synthesis of a series of potent p38 inhibitors. [1] The patent provides a detailed synthetic route for its preparation and subsequent elaboration. Its primary function is to serve as a reliable, pre-functionalized core that can be coupled with various side chains to explore structure-activity relationships. The downstream product derived from this specific precursor is shown to have a pIC50 of 7.9 against p38α, confirming the utility of the precursor's chemical architecture. [1]

Evidence DimensionUtility as a Synthetic Precursor
Target Compound DataValidated intermediate for final compounds with pIC50 up to 7.9
Comparator Or BaselineUnvalidated or de novo synthetic routes
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsMulti-step organic synthesis targeting p38 MAP kinase inhibitors.

Procuring this specific, validated intermediate de-risks the synthesis process and saves significant time and resources compared to developing and optimizing a synthetic route from more basic starting materials.

Core Building Block for p38 MAP Kinase Inhibitor Synthesis

The primary application is serving as a key precursor in medicinal chemistry programs aimed at developing novel p38α inhibitors. The evidence shows that using this intermediate leads to final compounds with significantly higher potency compared to those derived from methoxy analogs, making it the right choice for projects targeting high-affinity binders. [1]

Generation of Focused Compound Libraries for SAR Studies

Ideal for researchers conducting structure-activity relationship (SAR) studies. By using this constant core building block and varying the coupled side-chain, chemists can systematically probe the binding pocket of p38 kinase to optimize other properties like selectivity and pharmacokinetics, knowing the potent difluoromethoxy-phenylurea interaction is conserved. [1]

Synthesis of Chemical Probes for Cellular Pathway Analysis

This precursor enables the synthesis of highly potent p38α inhibitors intended for use as chemical probes. The high potency (pIC50 7.9) of the resulting inhibitor allows for more precise interrogation of p38α-mediated signaling pathways in cellular assays at lower concentrations, minimizing potential off-target effects. [1]

XLogP3

1.1

Dates

Last modified: 08-16-2023

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